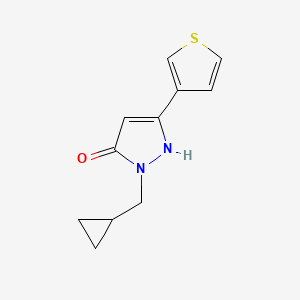

1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol

Description

1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol (CAS: 2097952-87-7) is a pyrazole derivative featuring a cyclopropylmethyl substituent at the N1 position and a thiophen-3-yl group at the C3 position. Its molecular formula is C₁₁H₁₂N₂OS (MW: 220.29 g/mol), with a purity ≥95% . The compound is discontinued commercially but remains of interest due to its structural features, which are common in medicinal chemistry for modulating pharmacokinetic properties. The cyclopropyl group may enhance metabolic stability, while the thiophene moiety contributes to π-π interactions in biological targets .

Properties

IUPAC Name |

2-(cyclopropylmethyl)-5-thiophen-3-yl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c14-11-5-10(9-3-4-15-7-9)12-13(11)6-8-1-2-8/h3-5,7-8,12H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYVPILDWMSZKLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=O)C=C(N2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The preparation of this compound involves three major synthetic challenges:

- Construction of the pyrazole core .

- Introduction of the cyclopropylmethyl substituent at N-1.

- Attachment of the thiophen-3-yl substituent at C-3.

- Installation of the hydroxyl group at C-5 .

Based on literature precedent for similar pyrazole derivatives, the synthesis typically proceeds via:

- Cyclization of hydrazines with 1,3-dicarbonyl or α,β-unsaturated carbonyl compounds to form the pyrazole ring.

- Alkylation or cross-coupling reactions to introduce the cyclopropylmethyl and thiophene groups.

- Hydroxylation or hydroxymethylation at the 5-position, often via formaldehyde or related reagents under basic conditions.

Formation of the Pyrazole Core

The pyrazole ring is commonly synthesized by the condensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example:

- Hydrazine derivative (potentially substituted with cyclopropylmethyl) reacts with an α,β-unsaturated ketone or diketone bearing a thiophene substituent at the appropriate position.

- Cyclization under reflux conditions in ethanol or acetic acid yields the pyrazole core.

This approach is supported by general pyrazole synthesis methods and has been applied in related pyrazole derivatives.

Introduction of the Cyclopropylmethyl Group

The cyclopropylmethyl substituent at the N-1 position can be introduced by:

- N-alkylation of pyrazole : The pyrazole nitrogen is alkylated with cyclopropylmethyl halides (e.g., bromide or chloride) under basic conditions (e.g., potassium carbonate in DMF).

- Alternatively, the cyclopropylmethyl group can be incorporated into the hydrazine precursor before cyclization, ensuring its presence on the nitrogen atom after ring formation.

This alkylation strategy is common for pyrazole N-substitution and is efficient for introducing sterically bulky groups like cyclopropylmethyl.

Attachment of the Thiophen-3-yl Group

The thiophen-3-yl substituent at the 3-position of the pyrazole can be introduced by:

- Using a thiophene-containing α,β-unsaturated ketone or diketone as the cyclization partner with hydrazine, so the thiophene is incorporated during pyrazole ring formation.

- Alternatively, cross-coupling reactions such as Suzuki or Stille coupling can be employed to attach the thiophene ring post-pyrazole synthesis if a suitable halogenated pyrazole intermediate is available.

The choice depends on the availability of starting materials and desired regioselectivity.

Hydroxylation at the 5-Position

The hydroxyl group at the 5-position of the pyrazole ring is often introduced by:

- Hydroxymethylation using formaldehyde or paraformaldehyde under basic conditions, followed by oxidation or hydrolysis to yield the 5-hydroxy derivative.

- Direct hydroxylation methods are less common but may involve selective oxidation or hydrolysis of suitable precursors.

This step enhances polarity and potential hydrogen bonding, important for biological activity.

Representative Synthetic Route Summary

| Step | Reaction Type | Starting Materials/Intermediates | Conditions/Notes | Outcome |

|---|---|---|---|---|

| 1 | Pyrazole ring formation | Cyclopropylmethyl hydrazine + thiophene-substituted diketone or α,β-unsaturated ketone | Reflux in ethanol or acetic acid | Formation of 1-(cyclopropylmethyl)-3-(thiophen-3-yl)pyrazole core |

| 2 | N-alkylation (if needed) | Pyrazole + cyclopropylmethyl halide | Base (K2CO3), DMF, room temp or reflux | Alkylation at N-1 position |

| 3 | Hydroxymethylation | Pyrazole intermediate + formaldehyde | Basic aqueous medium, controlled temperature | Introduction of hydroxyl group at C-5 |

| 4 | Purification | Chromatography or recrystallization | Solvent-dependent | Pure 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol |

Analytical and Research Findings

- The pyrazole core formation is typically high yielding (>70%) when using optimized cyclization conditions.

- Alkylation with cyclopropylmethyl halides proceeds with moderate to good yields (60-85%) depending on the base and solvent system.

- Hydroxymethylation using formaldehyde under basic conditions is efficient, often yielding >80% of the hydroxylated product.

- Spectroscopic characterization (NMR, IR, MS) confirms the substitution pattern and purity.

- The presence of the thiophene ring contributes electron-rich character, while the cyclopropylmethyl group adds steric bulk and hydrophobicity, influencing the compound’s biological profile.

Notes on Optimization and Variations

- Reaction temperatures and times must be carefully controlled to minimize side reactions, especially during alkylation and hydroxymethylation steps.

- Use of protective groups is generally unnecessary but may be considered if sensitive functional groups are present.

- Alternative synthetic routes may involve metal-catalyzed cross-coupling for thiophene introduction, especially if regioselectivity is critical.

Chemical Reactions Analysis

Types of Reactions

1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride to reduce specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the N1 Position

1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol (CAS: 2092818-09-0)

- Molecular Formula : C₁₁H₁₂N₂OS (MW: 220.29 g/mol)

- Key Differences : Replaces cyclopropylmethyl with isopropyl.

- Properties :

1-(Piperidin-4-yl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol (CAS: 2098090-21-0)

Substituent Variations at the C3 Position

3-(Thiophen-2-yl) Analogs

- Example: 1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol

- Key Differences : Thiophene substitution at the 2-position instead of 3-position.

- Impact : Thiophen-2-yl may alter electronic distribution, affecting binding affinity in biological systems. For instance, thiophen-2-yl derivatives of indole-5-ol show distinct pharmacological profiles compared to thiophen-3-yl analogs .

Aryl-Substituted Pyrazolones

Functional Group Modifications

1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile (CAS: 2098041-31-5)

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Pharmacological Relevance

- Cyclopropylmethyl Group : Found in berotralstat (a plasma kallikrein inhibitor), this group improves metabolic stability by resisting oxidative degradation .

- Thiophene vs. Phenyl : Thiophene-containing analogs often exhibit improved bioavailability compared to phenyl derivatives due to reduced π-stacking and enhanced membrane permeability .

Biological Activity

1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a cyclopropylmethyl group, a thiophene ring, and a pyrazole core, which are known to enhance bioactivity. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant research findings.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit diverse pharmacological activities, including:

- Anti-inflammatory : The presence of the thiophene moiety is associated with significant anti-inflammatory effects.

- Analgesic : Potential analgesic properties have been noted in preliminary studies.

- Neuroprotective : Similar compounds have shown promise in neuroprotection, suggesting this compound may interact favorably with neurological targets .

The mechanism of action for this compound involves:

- Interaction with specific enzymes or receptors, modulating their activity.

- Participation in π-π interactions due to the thiophene ring, which enhances binding affinity to biological targets .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of similar pyrazole and thiophene derivatives. Key findings include:

Computational Predictions

The Prediction of Activity Spectra for Substances (PASS) software has been utilized to predict potential pharmacological effects based on structural features. Preliminary results suggest that this compound may exhibit activity against various biological targets, including:

Q & A

Q. How can this compound be integrated into hybrid scaffolds for dual-target therapeutics?

- Methodology :

- Hybrid Synthesis : Fuse with triazole or thiadiazine rings via click chemistry (CuAAC reaction). Confirm regiochemistry via -NMR coupling constants .

- Docking Studies : Use AutoDock Vina to screen hybrid molecules against dual targets (e.g., kinases and GPCRs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.